![molecular formula C14H12N4O6 B377355 2-[(4-methoxyphenyl)amino]-3,5-dinitrobenzamide](/img/structure/B377355.png)
2-[(4-methoxyphenyl)amino]-3,5-dinitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-methoxyphenyl)amino]-3,5-dinitrobenzamide is an organic compound with the molecular formula C14H12N4O6 and a molecular weight of 332.26828 g/mol . This compound is characterized by the presence of nitro groups at the 3 and 5 positions, a methoxy group at the 4 position, and an anilino group at the 2 position of the benzamide core .
準備方法
The synthesis of 2-[(4-methoxyphenyl)amino]-3,5-dinitrobenzamide typically involves nitration reactions followed by amide formation. The nitration of a suitable benzene derivative can be achieved using concentrated nitric acid and sulfuric acid as catalysts. The resulting nitro compound is then subjected to a reaction with 4-methoxyaniline under appropriate conditions to form the desired benzamide . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques .
化学反応の分析
2-[(4-methoxyphenyl)amino]-3,5-dinitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, metal hydrides, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
2-[(4-methoxyphenyl)amino]-3,5-dinitrobenzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical agent or a precursor to active pharmaceutical ingredients.
Industry: It can be used in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-[(4-methoxyphenyl)amino]-3,5-dinitrobenzamide involves its interaction with molecular targets such as enzymes or receptors. The nitro groups and the anilino moiety play crucial roles in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the observed biological effects .
類似化合物との比較
2-[(4-methoxyphenyl)amino]-3,5-dinitrobenzamide can be compared with other nitroaniline derivatives and benzamides. Similar compounds include:
3,5-Dinitroaniline: Lacks the methoxy and benzamide groups.
4-Methoxyaniline: Lacks the nitro and benzamide groups.
3,5-Dinitrobenzamide: Lacks the methoxy and anilino groups.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
特性
分子式 |
C14H12N4O6 |
|---|---|
分子量 |
332.27g/mol |
IUPAC名 |
2-(4-methoxyanilino)-3,5-dinitrobenzamide |
InChI |
InChI=1S/C14H12N4O6/c1-24-10-4-2-8(3-5-10)16-13-11(14(15)19)6-9(17(20)21)7-12(13)18(22)23/h2-7,16H,1H3,(H2,15,19) |
InChIキー |
LMLLTHAIONOJIH-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C(=O)N |
正規SMILES |
COC1=CC=C(C=C1)NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


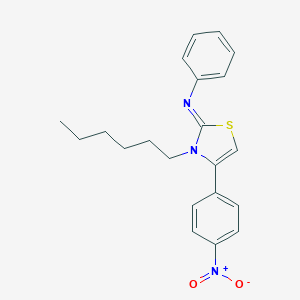
![4-[(2,4-dinitrophenyl)amino]-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione](/img/structure/B377273.png)
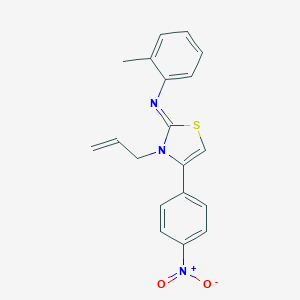
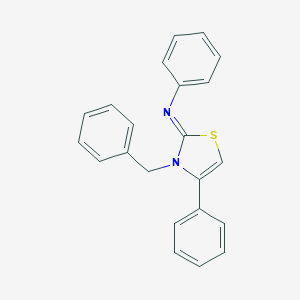
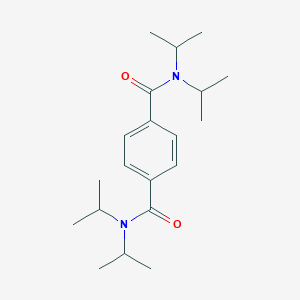
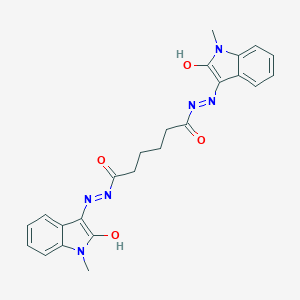
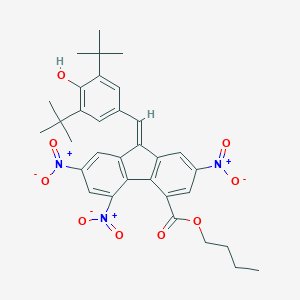

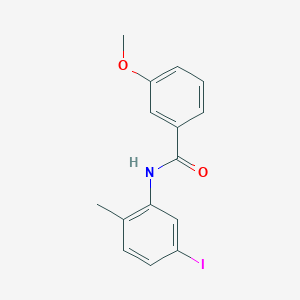
![2-[4-(7-Amino-4-phenyl-2-quinazolinyl)phenyl]-4-phenyl-7-quinazolinylamine](/img/structure/B377291.png)
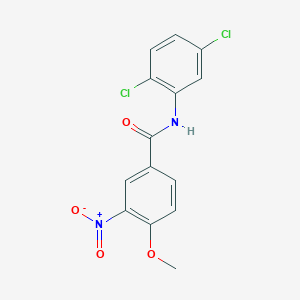
![3,4,5,8,9,10,13,14,15-nonazatetracyclo[10.3.0.02,6.07,11]pentadeca-1(15),2,5,7,10,12-hexaene](/img/structure/B377294.png)
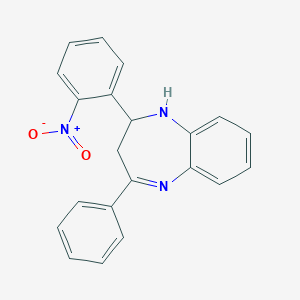
![2-bromo-N'-[(E)-pyridin-4-ylmethylidene]benzohydrazide](/img/structure/B377296.png)
